molecular formula C15H11F4N5O2S B10942211 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)acetamide

2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)acetamide

Cat. No.: B10942211
M. Wt: 401.3 g/mol
InChI Key: IKBSQUZAWHORKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE is a complex organic compound that features both pyrazole and quinazoline moieties The presence of difluoromethyl groups and a sulfanyl group adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The quinazoline moiety can be reduced to form tetrahydroquinazoline derivatives.

    Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Material Science: Possible applications in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl groups may enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • **2-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE
  • 2-[3,5-BIS(METHYL)-1H-PYRAZOL-1-YL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE

Uniqueness

The presence of difluoromethyl groups in 2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE distinguishes it from similar compounds. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physicochemical properties.

Properties

Molecular Formula

C15H11F4N5O2S

Molecular Weight

401.3 g/mol

IUPAC Name

2-[3,5-bis(difluoromethyl)pyrazol-1-yl]-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide

InChI

InChI=1S/C15H11F4N5O2S/c16-12(17)9-5-10(13(18)19)23(21-9)6-11(25)22-24-14(26)7-3-1-2-4-8(7)20-15(24)27/h1-5,12-13H,6H2,(H,20,27)(H,22,25)

InChI Key

IKBSQUZAWHORKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)CN3C(=CC(=N3)C(F)F)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.